

Crenolanib Besylate: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenolanib is a potent and selective type I tyrosine kinase inhibitor (TKI) targeting FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR) alpha and beta. [1][2][3] Developed by AROG Pharmaceuticals, **crenolanib besylate** is the besylate salt form of the active compound.[1][4] It is an orally bioavailable benzimidazole derivative being investigated for the treatment of various cancers, including acute myeloid leukemia (AML) with FLT3 mutations, gastrointestinal stromal tumors (GIST), and glioma.[5][6][7] Crenolanib distinguishes itself by inhibiting both wild-type and mutated forms of its target kinases, including resistance-conferring mutations in FLT3.[2][8]

Chemical Structure and Properties

Crenolanib besylate is the monobenzenesulfonate salt of crenolanib.[4] The chemical properties are summarized in the table below.



Property	Value	
Drug Name	Crenolanib Besylate	
Synonyms	CP-868,596-26, ARO-002-26	
Chemical Formula	C32H35N5O5S	
Molecular Weight	601.7 g/mol	
IUPAC Name	1-(2-{5-[(3-methyloxetan-3-yl)methoxy]-1H-benzimidazol-1-yl}quinolin-8-yl)piperidin-4-amine;benzenesulfonic acid	
SMILES	CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4= NC5=C(C=CC=C5N6CCC(CC6)N)C=C4.C1=C C=C(C=C1)S(=O)(=O)O	
CAS Number	670220-93-6	

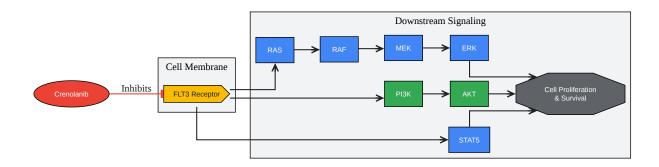
Mechanism of Action and Signaling Pathways

Crenolanib is a type I TKI, meaning it binds to the active conformation of the kinase domain.[3] [9] It potently inhibits class III receptor tyrosine kinases, primarily FLT3 and PDGFR α/β , thereby blocking their downstream signaling pathways that are crucial for cell proliferation, survival, and migration.[2][10]

Inhibition of FLT3 Signaling

Mutations in FLT3, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations (e.g., at D835), are common in AML and lead to constitutive activation of the receptor.[5] This results in uncontrolled proliferation of leukemic blasts. Crenolanib effectively inhibits both wild-type and mutated FLT3, including ITD and D835 mutants, which are often resistant to other TKIs.[8] By blocking FLT3 autophosphorylation, crenolanib prevents the activation of downstream pathways such as RAS/MAPK and PI3K/AKT, leading to cell cycle arrest and apoptosis.





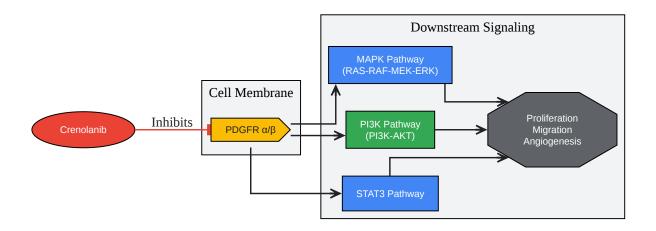
Click to download full resolution via product page

Crenolanib inhibits FLT3, blocking downstream pathways.

Inhibition of PDGFR Signaling

Overactivity of PDGFR signaling is implicated in the pathogenesis of various solid tumors, including gliomas and GIST.[1][11] Ligand binding to PDGFR induces receptor dimerization and autophosphorylation, creating docking sites for downstream signaling molecules. Crenolanib inhibits PDGFR kinase activity, thereby suppressing key signaling cascades like the MAPK and PI3K pathways that drive tumor growth, angiogenesis, and cell migration.[11]





Click to download full resolution via product page

Crenolanib inhibits PDGFR, blocking downstream pathways.

Quantitative Data on Inhibitory Activity

The potency of Crenolanib has been quantified through various in vitro assays. The following tables summarize key binding affinity (Kd) and half-maximal inhibitory concentration (IC50) values.

Table 1: Binding Affinity (Kd) of Crenolanib

Target	Kd (nM)
FLT3	0.74
PDGFRα	2.1
PDGFRβ	3.2

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Crenolanib



Target/Cell Line	Mutation	IC50 (nM)
FLT3	Wild-Type	~2
FLT3	ITD	~2
FLT3	D835Y	8.8
PDGFRα	Wild-Type	11
PDGFRβ	Wild-Type	3.2
KIT	D816V	2.5
KIT	D816H	5.4
MOLM14 Cells	FLT3-ITD	7
MV4-11 Cells	FLT3-ITD	8

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Crenolanib.

Biochemical Kinase Binding Assay (LanthaScreen™)

This assay is used to determine the binding affinity of an inhibitor to the target kinase.

- Principle: A fluorescence resonance energy transfer (FRET)-based assay where a europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP-binding site.[12] FRET occurs when both are bound.[12] A test compound that competes with the tracer for the ATP-binding site will disrupt FRET.[12]
- Materials:
 - Recombinant human FLT3 or PDGFR enzyme
 - LanthaScreen™ Eu-labeled anti-tag antibody
 - Alexa Fluor® 647-labeled kinase tracer



- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- Crenolanib besylate serially diluted in DMSO
- 384-well plates
- Procedure:
 - Prepare a 3X solution of Crenolanib in kinase buffer.
 - Prepare a 3X mixture of the kinase and Eu-labeled antibody in kinase buffer.
 - Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in kinase buffer.
 - In a 384-well plate, add 5 μL of the 3X inhibitor solution.
 - Add 5 µL of the 3X kinase/antibody mixture.
 - Add 5 μL of the 3X tracer solution to initiate the binding reaction.
 - Incubate the plate for 1 hour at room temperature, protected from light.
 - Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET), measuring emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths.
 - Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value, which can be correlated to binding affinity.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of Crenolanib on cancer cell lines.

- Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.
 [13] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.[13]
- Materials:

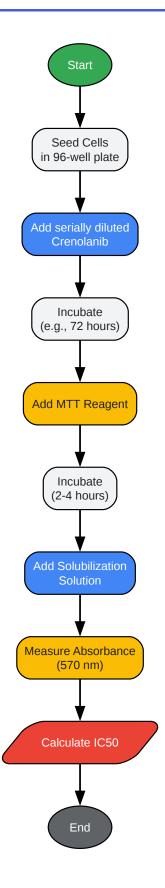


- FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13) or PDGFR-driven cancer cell lines.
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- Crenolanib besylate serially diluted in culture medium
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well plates

Procedure:

- \circ Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 μ L of culture medium.[12]
- Allow cells to adhere overnight (for adherent cells).
- Add 100 μL of the serially diluted Crenolanib solutions to the wells. Include a vehicle control (e.g., DMSO).
- Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
- Add 10-20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
- \circ Carefully remove the medium and add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals.
- Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot against
 Crenolanib concentration to determine the IC50 value.





Click to download full resolution via product page

Workflow for determining cell viability using the MTT assay.



Conclusion

Crenolanib besylate is a promising targeted therapy with potent inhibitory activity against key drivers of malignancy, FLT3 and PDGFR. Its ability to overcome common resistance mutations makes it a valuable candidate for further clinical development. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Phase I study using crenolanib to target PDGFR kinase in children and young adults with newly diagnosed DIPG or recurrent high-grade glioma, including DIPG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. amsbio.com [amsbio.com]
- 4. Crenolanib is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA grants Fast Track Designation to crenolanib for the treatment of patients with R/R FLT3-Positive AML [aml-hub.com]
- 6. The FLT3 and PDGFR inhibitor crenolanib is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Crenolanib Besylate used for? [synapse.patsnap.com]
- 8. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, crenolanib, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]



- 10. Crenolanib | C26H29N5O2 | CID 10366136 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Crenolanib, a PDGFR inhibitor, suppresses lung cancer cell proliferation and inhibits tumor growth in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- To cite this document: BenchChem. [Crenolanib Besylate: A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669608#what-is-the-chemical-structure-of-crenolanib-besylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com